Bpv(phen)

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

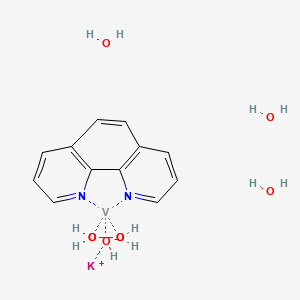

potassium;hydrogen peroxide;1,10-phenanthroline;vanadium;hydroxide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.K.2H2O2.4H2O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;2*1-2H;4*1H2;/q;+1;;;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEXWPZCNNQQRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[OH-].OO.OO.[K+].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19KN2O8V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Bpv(phen): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium bisperoxo(1,10-phenanthroline)oxovanadate(V), commonly known as Bpv(phen), is a synthetic peroxovanadium compound that has garnered significant attention in biomedical research. Initially recognized for its potent insulin-mimetic properties, the understanding of Bpv(phen)'s mechanism of action has expanded to reveal a complex interplay of signaling pathway modulation, enzyme inhibition, and induction of various cellular processes. This technical guide provides an in-depth exploration of the core mechanisms of Bpv(phen), supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism: Potent Inhibition of Protein Tyrosine Phosphatases

The primary and most well-characterized mechanism of action of Bpv(phen) is its potent inhibition of protein tyrosine phosphatases (PTPs). PTPs are a large family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins. By inhibiting these enzymes, Bpv(phen) effectively prolongs the phosphorylation state of key signaling molecules, thereby amplifying and sustaining their activity.

Target Specificity and Potency

Bpv(phen) exhibits a degree of selectivity in its inhibition of PTPs, with a particularly high potency against Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor and negative regulator of the PI3K/Akt signaling pathway.[1][2][3][4] The inhibitory concentrations (IC50) for Bpv(phen) against various PTPs are summarized in the table below.

| Target | IC50 | Reference |

| PTEN | 38 nM | [1][2][3][4] |

| PTP-β | 343 nM | [1][2][3][4] |

| PTP-1B | 920 nM | [1][2][3][4] |

The mechanism of PTEN inhibition by Bpv(phen) involves the oxidative formation of a disulfide bridge between Cys124 and Cys71 in the PTEN active site.[5] This reversible inhibition can be reversed by reducing agents.[5]

Key Signaling Pathways Modulated by Bpv(phen)

The inhibition of PTPs, particularly PTEN, by Bpv(phen) leads to the modulation of several critical downstream signaling pathways.

The PI3K/Akt/mTOR Pathway

As a potent PTEN inhibitor, Bpv(phen) leads to the upregulation of the PI3K/Akt/mTOR pathway.[6] PTEN normally dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K activity. By inhibiting PTEN, Bpv(phen) causes an accumulation of PIP3, leading to the recruitment and activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which promotes cell survival, growth, and proliferation.[6]

Insulin (B600854) Signaling Pathway

Bpv(phen) is well-documented as an insulin-mimetic agent.[7] It activates the insulin receptor kinase (IRK) and inhibits the dephosphorylation of autophosphorylated insulin receptors.[7] This IRK activation is dependent on the intrinsic kinase activity of the receptor itself.[8][9] The sustained phosphorylation of the insulin receptor and its substrates, such as IRS-1, leads to the activation of downstream signaling cascades, including the PI3K/Akt pathway, contributing to its glucose-lowering effects.[8][9][10]

Induction of Apoptosis and Pyroptosis

Paradoxically, despite its pro-survival signaling through the Akt pathway, Bpv(phen) has been shown to induce both apoptosis and pyroptosis in a dose-dependent manner.[7] Treatment with Bpv(phen) leads to an increase in 89-kD PARP fragments, a hallmark of apoptosis, and the activation of caspase-1 and release of lactate (B86563) dehydrogenase, which are characteristic of pyroptosis.[7]

Autophagy Inhibition via a Novel p62-HDAC6 Axis

Interestingly, Bpv(phen) does not impact autophagy initiation but rather blocks autophagosomal degradation.[7] This occurs through a mechanism independent of its PTEN inhibitory activity. Bpv(phen) enhances the ubiquitination and proteasomal degradation of the autophagy receptor p62 (sequestosome 1).[7] The degradation of p62 disrupts its interaction with histone deacetylase 6 (HDAC6), leading to the activation of HDAC6's deacetylase activity.[7] Activated HDAC6 then deacetylates α-tubulin, impairing the stability of acetylated microtubules which are essential for the fusion of autophagosomes with lysosomes.[7] This blockade of autophagosome-lysosome fusion results in the accumulation of autophagosomes, leading to oxidative stress, lysosomal rupture, and ultimately, cell death.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. bpV(phen) | PTEN | TargetMol [targetmol.com]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Early signaling events triggered by peroxovanadium [bpV(phen)] are insulin receptor kinase (IRK)-dependent: specificity of inhibition of IRK-associated protein tyrosine phosphatase(s) by bpV(phen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

bpV(phen): A Technical Guide to a Potent PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of bpV(phen), a widely utilized inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document details its mechanism of action, quantitative inhibitory data, and explicit experimental protocols for its use in research and drug development settings.

Introduction to PTEN and the Role of bpV(phen)

Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that plays a pivotal role in cellular regulation. Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway. By converting PIP3 back to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN acts as a crucial negative regulator of this pathway, which governs essential cellular processes including cell growth, proliferation, survival, and migration. The dysregulation of the PI3K/Akt pathway is a hallmark of numerous cancers, making PTEN a significant therapeutic target.

bpV(phen), a bisperoxovanadium compound, is a potent, cell-permeable inhibitor of PTEN. Its ability to block PTEN function leads to the accumulation of PIP3 and subsequent activation of the PI3K/Akt pathway, making it an invaluable tool for studying the physiological and pathological roles of PTEN signaling.

Mechanism of Action

bpV(phen) inhibits PTEN through a reversible, oxidative mechanism. It facilitates the formation of a disulfide bridge between two cysteine residues, Cys124 and Cys71, located within the active site of the PTEN enzyme.[1] This covalent modification sterically hinders the access of the substrate, PIP3, to the catalytic pocket, thereby inhibiting the phosphatase activity of PTEN. This oxidative inhibition is sensitive to the cellular redox environment and can be reversed by the presence of reducing agents such as dithiothreitol (B142953) (DTT) or cellular glutathione.[2]

Quantitative Inhibitory Data

The inhibitory potency of bpV(phen) against PTEN and other protein tyrosine phosphatases (PTPs) has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that a specific inhibition constant (Ki) for bpV(phen) against PTEN is not widely reported in the literature.

| Target Enzyme | Inhibitor | IC50 (nM) | Reference(s) |

| PTEN | bpV(phen) | 38 | [3][4] |

| PTP-1B | bpV(phen) | 920 | [3][4] |

| PTP-β | bpV(phen) | 343 | [3][4] |

Table 1: Summary of reported IC50 values for bpV(phen) against PTEN and other protein tyrosine phosphatases.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the PI3K/Akt signaling pathway and a typical experimental workflow for evaluating the efficacy of bpV(phen) as a PTEN inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro PTEN Phosphatase Inhibition Assay (Malachite Green)

This assay measures the amount of free phosphate (B84403) released from the dephosphorylation of PIP3 by PTEN.

A. Materials and Reagents:

-

Recombinant human PTEN enzyme

-

bpV(phen) stock solution (e.g., in DMSO)

-

PIP3 substrate (e.g., diC8)

-

PTEN Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM DTT.[5][6] Prepare fresh before use.

-

Malachite Green Phosphate Detection Kit

B. Procedure:

-

Prepare bpV(phen) Dilutions: Perform serial dilutions of the bpV(phen) stock solution in PTEN Assay Buffer to achieve a range of desired concentrations.

-

Enzyme Incubation: In a 96-well plate, add recombinant PTEN to each well (except for the 'no enzyme' control). Add the diluted bpV(phen) solutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the PIP3 substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Detection: Stop the reaction and detect the released phosphate by adding the Malachite Green reagent according to the manufacturer's protocol.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (typically ~620 nm) using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from the 'no enzyme' control) and calculate the percentage of PTEN inhibition for each bpV(phen) concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This cellular assay assesses the functional consequence of PTEN inhibition by measuring the phosphorylation of its downstream target, Akt.

A. Materials and Reagents:

-

Cultured cells

-

bpV(phen)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[7][8] Immediately before use, supplement with protease and phosphatase inhibitor cocktails.

-

Protein assay kit (e.g., BCA)

-

10X SDS-PAGE Running Buffer: 0.25 M Tris, 1.92 M glycine, 1% SDS.[9][10]

-

Western Blot Transfer Buffer (Towbin buffer): 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3.[11][12]

-

Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6.[13][14]

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

B. Procedure:

-

Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with varying concentrations of bpV(phen) for a specified duration. Include a vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the phospho-Akt antibody and re-probed with an antibody against total Akt to serve as a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Akt to total Akt to determine the effect of bpV(phen) on Akt phosphorylation.

Conclusion

bpV(phen) is a potent and well-characterized inhibitor of PTEN that serves as an essential tool for investigating the PI3K/Akt signaling pathway. Its oxidative mechanism of action and its effects on downstream signaling have been extensively documented. While it exhibits some off-target effects on other phosphatases at higher concentrations, careful experimental design and dose-response studies can ensure its effective and specific use. The detailed protocols and data presented in this guide are intended to support researchers in the successful application of bpV(phen) in their studies of PTEN function and its role in health and disease.

References

- 1. PTEN Inhibition in Human Disease Therapy | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bpV(phen) | PTEN | TargetMol [targetmol.com]

- 5. Functional analysis of the protein phosphatase activity of PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echelon-inc.com [echelon-inc.com]

- 7. nsjbio.com [nsjbio.com]

- 8. Buffers and stock solutions for western blot | Abcam [abcam.com]

- 9. ericklein.camden.rutgers.edu [ericklein.camden.rutgers.edu]

- 10. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 11. bio-rad.com [bio-rad.com]

- 12. bio-rad.com [bio-rad.com]

- 13. TBST for Western Blotting [sigmaaldrich.com]

- 14. Tris Buffered Saline with Tween 20 (TBST-10X) | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to Bpv(phen): Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to Bpv(phen), a potent inhibitor of protein tyrosine phosphatases (PTPs), most notably the tumor suppressor PTEN (Phosphatase and Tensin Homolog). This document is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug development.

Chemical Structure and Physicochemical Properties

Bpv(phen), chemically known as potassium bisperoxo(1,10-phenanthroline)oxovanadate(V), is a peroxovanadium compound with established insulin-mimetic and anti-tumor activities. Its chemical structure features a central vanadium atom coordinated to an oxo group, two peroxo ligands, and a 1,10-phenanthroline (B135089) ligand.[1]

Table 1: Physicochemical Properties of Bpv(phen)

| Property | Value | Reference |

| Molecular Formula | K[VO(O2)2(C12H8N2)] | [1] |

| Molecular Weight | 350.24 g/mol (anhydrous basis) | [2] |

| CAS Number | 42494-73-5 | [3] |

| Appearance | Yellow solid | [3] |

| Solubility | Water: 5 mg/mL | [3] |

| Storage | Store at -20°C, protect from light. Solutions are unstable and should be prepared fresh. | [2][3] |

| Purity Assay | ≥99% (51V-NMR) | [3][4] |

Mechanism of Action: PTEN Inhibition and PI3K/AKT Signaling

Bpv(phen) exerts its biological effects primarily through the potent inhibition of PTEN, a dual-specificity phosphatase that acts as a critical negative regulator of the PI3K/AKT/mTOR signaling pathway.[5][6] By inhibiting PTEN, Bpv(phen) leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, activates the serine/threonine kinase AKT, a central node in a cascade that regulates cell proliferation, growth, survival, and metabolism.[1]

The inhibitory action of Bpv(phen) on PTEN is believed to involve the oxidative modification of the active site cysteine residue, leading to the formation of a disulfide bridge.[7]

Table 2: Inhibitory Activity of Bpv(phen)

| Target | IC50 | Reference |

| PTEN | 38 nM | [5] |

| PTP-β | 343 nM | [5] |

| PTP-1B | 920 nM | [5] |

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of intervention by Bpv(phen).

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of Bpv(phen).

Synthesis of Potassium Bisperoxo(1,10-phenanthroline)oxovanadate(V) (Bpv(phen))

This protocol is adapted from the method described by Posner et al.

Materials:

-

Vanadium pentoxide (V2O5)

-

Potassium hydroxide (B78521) (KOH)

-

30% Hydrogen peroxide (H2O2)

-

1,10-Phenanthroline

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Beakers and flasks

-

Buchner funnel and filter paper

Procedure:

-

In a beaker, dissolve a specific molar equivalent of vanadium pentoxide in an aqueous solution of potassium hydroxide with stirring to form a potassium vanadate (B1173111) solution.

-

Cool the resulting solution in an ice bath.

-

Slowly add a molar excess of 30% hydrogen peroxide to the cooled solution while stirring continuously. The solution should turn a reddish-brown color, indicating the formation of peroxovanadate species.

-

In a separate beaker, dissolve one molar equivalent of 1,10-phenanthroline in a minimal amount of ethanol.

-

Slowly add the ethanolic solution of 1,10-phenanthroline to the peroxovanadate solution with vigorous stirring.

-

A yellow precipitate of Bpv(phen) will form. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the final Bpv(phen) compound.

Characterization of Bpv(phen)

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

51V NMR: This is a key technique for confirming the identity and purity of Bpv(phen).[3][4] The sample is dissolved in a suitable solvent (e.g., D2O). The expected chemical shift for the vanadium center in Bpv(phen) is in the characteristic range for peroxovanadate complexes.

-

1H and 13C NMR: These spectra can be used to confirm the presence of the 1,10-phenanthroline ligand. The aromatic protons of the phenanthroline ring typically appear in the downfield region of the 1H NMR spectrum (around δ = 7-9 ppm).[8] The corresponding carbon signals will be observed in the aromatic region of the 13C NMR spectrum.

3.2.2. Mass Spectrometry (MS) Mass spectrometry can be used to determine the molecular weight of the Bpv(phen) complex and to confirm its elemental composition.

In Vitro PTEN Inhibition Assay

This colorimetric assay measures the phosphatase activity of PTEN using a synthetic substrate.

Materials:

-

Recombinant human PTEN enzyme

-

Bpv(phen) stock solution (in a suitable solvent like DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM DTT)

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

96-well black microplate

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Prepare serial dilutions of Bpv(phen) in the assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, the Bpv(phen) dilutions (or vehicle control), and the recombinant PTEN enzyme.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the DiFMUP substrate to each well.

-

Immediately measure the fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm in kinetic mode for a set period (e.g., 30-60 minutes).

-

Calculate the rate of the reaction (slope of the fluorescence versus time curve).

-

Plot the reaction rate as a function of the Bpv(phen) concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Western Blot Analysis of AKT Phosphorylation

This protocol assesses the cellular activity of Bpv(phen) by measuring the phosphorylation of AKT, a downstream target of the PI3K pathway.

Materials:

-

Cell line of interest (e.g., a cancer cell line with active PTEN)

-

Cell culture medium and supplements

-

Bpv(phen)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of Bpv(phen) for the desired time period.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-AKT antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-AKT antibody to serve as a loading control.

-

Quantify the band intensities and normalize the phospho-AKT signal to the total-AKT signal.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cell line of interest

-

96-well plates

-

Cell culture medium

-

Bpv(phen)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Bpv(phen) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value for cytotoxicity.

Visualizations of Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating Bpv(phen) and the logical flow of its mechanism of action.

This technical guide provides a solid foundation for researchers working with Bpv(phen). For further details, it is recommended to consult the cited literature.

References

- 1. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. bpV(phen) [sigmaaldrich.com]

- 4. bpV(phen) [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Potassium bisperoxo (1,10-phenanthroline) oxovanadate suppresses proliferation of hippocampal neuronal cell lines by increasing DNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of BpV(phen): A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery, synthesis, and mechanism of action of BpV(phen), a potent inhibitor of protein tyrosine phosphatases (PTPs), with a particular focus on its role as an inhibitor of Phosphatase and Tensin Homolog (PTEN). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PTPs.

Introduction: Discovery of a Potent PTP Inhibitor

BpV(phen), chemically known as potassium bisperoxo(1,10-phenanthroline)oxovanadate(V), emerged from research into peroxovanadium compounds as insulin-mimetic agents.[1] Its discovery was pivotal in understanding the role of PTPs in cellular signaling. BpV(phen) is a potent, cell-permeable inhibitor of several PTPs, most notably PTEN, a critical tumor suppressor.[2][3] Its ability to inhibit PTEN leads to the activation of the PI3K/Akt/mTOR signaling pathway, a cascade crucial for cell growth, proliferation, and survival.[4]

Quantitative Data: Inhibitory Activity of BpV(phen)

The inhibitory potency of BpV(phen) has been quantified against several key protein tyrosine phosphatases. The half-maximal inhibitory concentration (IC50) values highlight its strong inhibition of PTEN.

| Target Phosphatase | IC50 Value (nM) |

| PTEN | 38[1][2][5] |

| PTP-β | 343[1][2][5] |

| PTP-1B | 920[1][2][5] |

Synthesis of BpV(phen)

The synthesis of BpV(phen) was first described by Posner et al. in 1994. The procedure involves the reaction of a vanadium source with hydrogen peroxide in the presence of 1,10-phenanthroline.

Synthesis Workflow

Mechanism of Action: PTEN Inhibition and Signaling Pathway Activation

BpV(phen) inhibits PTEN through an oxidative mechanism. It facilitates the formation of a disulfide bridge between cysteine residues (Cys124 and Cys71) in the active site of PTEN. This modification reversibly inactivates the enzyme, leading to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. The increased levels of PIP3 subsequently activate the PI3K/Akt/mTOR signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments involving BpV(phen) are provided below.

In Vitro PTEN Phosphatase Inhibition Assay

This assay is used to determine the IC50 value of BpV(phen) for PTEN.

Materials:

-

Recombinant human PTEN enzyme

-

BpV(phen) stock solution (in a suitable solvent, e.g., water or DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM DTT)

-

Substrate: DiC8-Phosphatidylinositol 3,4,5-trisphosphate (PIP3)

-

Malachite Green-based phosphate (B84403) detection reagent

Procedure:

-

Prepare serial dilutions of BpV(phen) in the assay buffer.

-

In a 96-well plate, add the PTEN enzyme to each well.

-

Add the BpV(phen) dilutions to the respective wells. Include a vehicle control (no inhibitor).

-

Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the PIP3 substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and measure the released inorganic phosphate using a Malachite Green-based detection reagent and a microplate reader.

-

Calculate the percentage of inhibition for each BpV(phen) concentration and determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol assesses the cellular activity of BpV(phen) by measuring the phosphorylation of Akt, a downstream target of PTEN.

Materials:

-

Cell line of interest (e.g., a cancer cell line with active PI3K signaling)

-

BpV(phen)

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of BpV(phen) for a specified time. Include a vehicle-treated control.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Experimental Workflow for Western Blot Analysis

Conclusion

BpV(phen) remains a valuable tool for researchers studying the intricacies of PTP-mediated signaling pathways. Its potent and relatively selective inhibition of PTEN provides a powerful means to investigate the downstream effects of PI3K/Akt/mTOR activation. The experimental protocols and data presented in this guide offer a solid foundation for further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A Rhodnius prolixus Insulin Receptor and Its Conserved Intracellular Signaling Pathway and Regulation of Metabolism [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bpv(phen) in PI3K/Akt/mTOR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many diseases, most notably cancer, making it a prime target for therapeutic intervention.[2][3][4] Bpv(phen), a potent inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN), has emerged as a valuable tool for investigating the intricacies of this pathway and as a potential therapeutic agent.[5][6] This technical guide provides an in-depth analysis of Bpv(phen)'s mechanism of action, its effects on the PI3K/Akt/mTOR cascade, and detailed experimental protocols for its application in research settings.

Introduction to Bpv(phen) and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a complex signaling network that responds to a variety of extracellular and intracellular stimuli.[7][8] Activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K.[3] PIP3 then acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[9]

PTEN, a lipid phosphatase, acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thereby terminating the signaling cascade.[1][5] The loss or inactivation of PTEN is a common event in many cancers, leading to constitutive activation of the PI3K/Akt/mTOR pathway and uncontrolled cell growth.[3]

Bpv(phen), or potassium bisperoxo(1,10-phenanthroline)oxovanadate(V), is a potent and reversible inhibitor of PTEN.[5][6] Its mechanism of action involves the oxidative modification of cysteine residues within the active site of PTEN, preventing substrate binding and catalysis.[5] By inhibiting PTEN, Bpv(phen) effectively mimics the effects of growth factors and other stimuli that activate the PI3K/Akt/mTOR pathway, making it an invaluable tool for studying its downstream consequences.

Mechanism of Action of Bpv(phen)

As a potent protein tyrosine phosphatase (PTP) and PTEN inhibitor, Bpv(phen) has been shown to have a significant impact on cellular signaling.[10][11][12] Its primary mode of action is the inhibition of PTEN, which leads to an accumulation of PIP3 at the cell membrane and subsequent activation of Akt.[5]

Quantitative Data on Bpv(phen) Inhibitory Activity

The inhibitory potency of Bpv(phen) against PTEN and other phosphatases has been quantified in various studies. The following table summarizes key IC50 values.

| Target | IC50 | Reference |

| PTEN | 38 nM | [10][11][12] |

| PTP-β | 343 nM | [10][11][12] |

| PTP-1B | 920 nM | [10][11][12] |

These values demonstrate the high potency and relative selectivity of Bpv(phen) for PTEN over other protein tyrosine phosphatases.

Effects of Bpv(phen) on the PI3K/Akt/mTOR Signaling Cascade

Inhibition of PTEN by Bpv(phen) triggers a cascade of downstream signaling events, primarily through the activation of Akt and its subsequent phosphorylation of a multitude of substrates, including the mTOR complex.

Activation of Akt

The most immediate and well-documented effect of Bpv(phen) treatment is the increased phosphorylation of Akt at key residues (Ser473 and Thr308), which is indicative of its activation.[13][14] This has been observed in a variety of cell types and experimental systems.[6][14]

Quantitative Data on Bpv(phen)-Induced Akt Phosphorylation

The following table summarizes the observed effects of Bpv(phen) on Akt phosphorylation in different experimental settings.

| Cell Line/System | Bpv(phen) Concentration | Effect on p-Akt | Reference |

| HeLa Cells | Increasing concentrations | Enhanced levels of phosphorylated AKT | [13] |

| hUAECs, BEAS2B, DU147 cells | 0.1–50 μM | Dose-dependent increase in p-AKT | [6] |

| Spinal Neurons (in vitro) | 100 nM | Significantly increased Akt activity | [14] |

| Rat Retina (in vivo) | Subretinal injection | 5.9-fold increase in p-Akt | [15] |

Activation of mTOR and Downstream Effectors

Activated Akt, in turn, phosphorylates and activates the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[16][17] This leads to the phosphorylation of downstream mTORC1 targets, such as the ribosomal protein S6 (S6) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[14][16] Phosphorylation of S6 is often used as a marker for mTORC1 activity.[14]

Studies have shown that treatment with Bpv(phen) leads to increased phosphorylation of S6, confirming the activation of the mTOR pathway downstream of Akt.[14][18] This activation of the PI3K/Akt/mTOR axis has been linked to various cellular outcomes, including both cell survival and, paradoxically, apoptosis and anti-tumor activity in certain contexts.[10][13]

Experimental Protocols

To facilitate the study of Bpv(phen)'s effects on the PI3K/Akt/mTOR pathway, detailed protocols for key experiments are provided below.

Western Blotting for Akt Phosphorylation

Western blotting is a fundamental technique to assess the activation state of Akt and other signaling proteins.

Materials:

-

Cell culture reagents

-

Bpv(phen) stock solution (prepare fresh in sterile water or DMSO)[5]

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., NP40 or RIPA buffer) containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

Laemmli buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% nonfat dried milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt (Ser473), anti-total Akt, anti-β-actin or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent detection reagent (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Bpv(phen) for the desired time points. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[19][20] Scrape adherent cells and transfer the lysate to a microcentrifuge tube.[21]

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant.[20][21]

-

Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[5]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5][20]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[20][22]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-Akt and anti-total Akt) overnight at 4°C with gentle agitation.[5][20]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20][22]

-

Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.[20][22]

-

Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the fold change in phosphorylation.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

Bpv(phen)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.[13]

-

Treatment: Treat the cells with a range of Bpv(phen) concentrations for the desired duration (e.g., 24-48 hours).[13]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

-

Analysis: Express the results as a percentage of the viability of the untreated control cells.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Bpv(phen) on PTEN.

Caption: A generalized workflow for Western blot analysis of Akt phosphorylation.

Conclusion

Bpv(phen) is a powerful pharmacological tool for the activation of the PI3K/Akt/mTOR signaling pathway through its potent and specific inhibition of PTEN. This technical guide has provided a comprehensive overview of its mechanism of action, its effects on key signaling nodes, and detailed experimental protocols for its use in a research context. The provided quantitative data and visualizations serve to enhance the understanding and application of Bpv(phen) for professionals in the fields of cell biology, cancer research, and drug development. Careful consideration of dosage and experimental conditions is crucial for the accurate interpretation of results when using this potent inhibitor.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy [openmedicinalchemistryjournal.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traumatic Spinal Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 18. Bisperoxovanadium Mediates Neuronal Protection through Inhibition of PTEN and Activation of PI3K/AKT-mTOR Signaling after Traumatic Spinal Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. origene.com [origene.com]

- 22. peakproteins.com [peakproteins.com]

The Insulin-Mimetic Effects of bpV(phen): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of insulin (B600854) resistance and type 2 diabetes necessitates the exploration of novel therapeutic agents that can mimic or enhance insulin signaling. Among the promising candidates are vanadium-based compounds, which have demonstrated significant insulin-mimetic properties. This technical guide focuses on a particularly potent organovanadium complex, potassium bisperoxo(1,10-phenanthroline)oxovanadate(V) trihydrate, commonly known as bpV(phen).

bpV(phen) has garnered considerable attention for its ability to potentiate insulin signaling pathways, primarily through its robust inhibition of protein tyrosine phosphatases (PTPs), including the critical negative regulator of the insulin pathway, Protein Tyrosine Phosphatase 1B (PTP1B), and the tumor suppressor Phosphatase and Tensin Homolog (PTEN).[1][2][3][4][5] This document provides an in-depth overview of the core insulin-mimetic effects of bpV(phen), presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and development in this area.

Core Mechanism of Action: PTP and PTEN Inhibition

The primary insulin-mimetic effect of bpV(phen) stems from its function as a potent inhibitor of protein tyrosine phosphatases (PTPs).[1][2] PTPs are a family of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins. In the context of insulin signaling, PTPs such as PTP1B act as negative regulators by dephosphorylating and thereby inactivating the insulin receptor kinase (IRK) and its downstream substrates.[6]

By inhibiting these phosphatases, bpV(phen) effectively prolongs the phosphorylated and active state of key signaling molecules, mimicking the effects of insulin. The inhibitory potency of bpV(phen) is significantly higher than that of inorganic vanadates, making it a valuable tool for studying insulin signaling and a potential therapeutic agent.[7]

Furthermore, bpV(phen) is a highly potent inhibitor of PTEN, a dual-specificity phosphatase that negatively regulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial downstream cascade in insulin action.[1][2][3][4][5] Inhibition of PTEN by bpV(phen) leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the recruitment and activation of Akt, a central node in the insulin signaling network responsible for mediating many of insulin's metabolic effects, including glucose uptake and glycogen (B147801) synthesis.[8][9]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of bpV(phen) and its effects in various experimental models.

Table 1: In Vitro Inhibitory Activity of bpV(phen)

| Target Enzyme | IC50 Value | Reference |

| PTEN | 38 nM | [1][2][3][4][5] |

| PTP-β | 343 nM | [1][2][3][4][5] |

| PTP-1B | 920 nM | [1][2][3][4][5] |

Table 2: In Vivo Hypoglycemic Effects of Peroxovanadium Compounds

| Compound | Dose for 50% Maximal Hypoglycemic Effect (μmol/100 g body wt) | Reference |

| bpV(phen) | 0.32 | [10] |

| bpV(pic) | 0.04 | [10] |

| mpV(pic) | 0.04 | [10] |

| bpV(Me2phen) | 0.65 | [10] |

Table 3: Cellular Effects of bpV(phen)

| Cell Line | Concentration | Observed Effect | Reference |

| H9c2 cells | 5 μM | Increased apoptosis and cytochrome c accumulation in hypoxia/reoxygenation-injured cells. | [1][3] |

| HTC-IR cells | 0.1 mM | Increased tyrosine phosphorylation and insulin receptor kinase (IRK) activity. | [6] |

| HTC-M1030 cells | 0.1 mM | No significant increase in IRK activity. | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Insulin signaling pathway and points of inhibition by bpV(phen).

Caption: General experimental workflow for studying the effects of bpV(phen).

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the insulin-mimetic effects of bpV(phen).

Western Blotting for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) at Serine 473, a key indicator of Akt activation, in response to bpV(phen) treatment.

Materials:

-

Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

-

Complete cell culture medium

-

bpV(phen) stock solution (dissolved in sterile water or DMSO)

-

Insulin (positive control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat cells with varying concentrations of bpV(phen) (e.g., 1-100 µM) for a predetermined time (e.g., 15-60 minutes). Include a vehicle control and an insulin-treated positive control (e.g., 100 nM for 15 minutes).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate.

-

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.

-

Data Analysis: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt to determine the extent of Akt activation.

Glucose Uptake Assay (2-NBDG)

This protocol measures the rate of glucose uptake into cells using the fluorescent glucose analog 2-NBDG.

Materials:

-

Cell line of interest (e.g., 3T3-L1 adipocytes)

-

Culture medium (e.g., DMEM)

-

bpV(phen)

-

Insulin

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Seed cells in a multi-well plate and differentiate if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).

-

Treatment:

-

Wash cells with PBS and incubate in serum-free, low-glucose medium for 2 hours.

-

Treat cells with bpV(phen) or insulin in glucose-free KRH buffer for 30 minutes.

-

-

2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

-

Termination and Measurement:

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm). Alternatively, detach the cells and analyze by flow cytometry.

-

-

Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample.

PTP1B Inhibition Assay

This in vitro assay measures the direct inhibitory effect of bpV(phen) on PTP1B activity.

Materials:

-

Recombinant human PTP1B enzyme

-

PTP1B assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

bpV(phen)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Preparation: Prepare serial dilutions of bpV(phen) in the assay buffer.

-

Enzyme Reaction:

-

In a 96-well plate, add the PTP1B enzyme to each well.

-

Add the diluted bpV(phen) to the respective wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding pNPP.

-

-

Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the production of p-nitrophenol.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of bpV(phen) for PTP1B inhibition.

Cell Viability Assay (MTT)

This assay assesses the cytotoxicity of bpV(phen) on a given cell line.

Materials:

-

Cell line of interest

-

Complete culture medium

-

bpV(phen)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of bpV(phen) concentrations for 24-48 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Conclusion

bpV(phen) stands out as a potent insulin-mimetic agent due to its effective inhibition of key negative regulators of the insulin signaling pathway, PTP1B and PTEN. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of bpV(phen) and related vanadium compounds in the context of insulin resistance and diabetes. The detailed methodologies and visual representations of the underlying molecular mechanisms are intended to facilitate the design and execution of future studies aimed at elucidating the full pharmacological profile of this promising compound.

References

- 1. scholarworks.uark.edu [scholarworks.uark.edu]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Glucose (2-NBDG) uptake assay [bio-protocol.org]

Bpv(phen): A Technical Guide to a Potent PTEN and Protein Tyrosine Phosphatase Inhibitor

A comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, biological activity, and experimental applications of Bpv(phen).

Introduction: Bpv(phen), or Potassium Bisperoxo(1,10-phenanthroline)oxovanadate(V), is a widely utilized vanadium-based compound in biomedical research. It is recognized as a potent inhibitor of protein tyrosine phosphatases (PTPs), with a particular selectivity for Phosphatase and Tensin Homolog (PTEN).[1] Its insulin-mimetic properties and its ability to modulate critical cellular signaling pathways have made it an invaluable tool in various research fields, including oncology, neuroscience, and tissue regeneration.[1] This guide provides an in-depth overview of Bpv(phen), including its chemical and physical properties, mechanism of action, and detailed experimental protocols.

Core Properties of Bpv(phen)

Bpv(phen) is a solid, yellow-colored compound.[2] Key quantitative data for Bpv(phen) are summarized in the table below. It is important to note that the molecular weight of Bpv(phen) can vary depending on its hydration state, and the water content may differ between lots.[2]

| Identifier | Value | Source |

| CAS Number | 42494-73-5 | [2][3] |

| Molecular Formula | C12H8KN2O5V (anhydrous) | [4] |

| Molecular Weight | 350.24 g/mol (anhydrous) | [4] |

| 404.29 g/mol (trihydrate) | ||

| Note: Water content can vary by lot. | [2] | |

| IC50 for PTEN | 38 nM | [2][3] |

| IC50 for PTP-β | 343 nM | [3] |

| IC50 for PTP-1B | 920 nM | [3] |

Mechanism of Action and Signaling Pathway

Bpv(phen) exerts its biological effects primarily through the inhibition of PTEN, a dual-specificity phosphatase that acts as a crucial negative regulator of the PI3K/Akt/mTOR signaling cascade.[1] PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[1] By inhibiting PTEN, Bpv(phen) leads to the cellular accumulation of PIP3, which in turn activates the serine/threonine kinase Akt (also known as Protein Kinase B).[1] Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell growth, proliferation, survival, and metabolism.[1] The inhibitory mechanism of Bpv(phen) on PTEN involves the oxidative formation of a disulfide bridge between cysteine residues (Cys124 and Cys71) in the active site of the enzyme.[5][6] This action is reversible by reducing agents.[5][6]

Beyond PTEN, Bpv(phen) is also known to inhibit other PTPs, such as PTP1B and PTP-β, albeit with lower potency.[1][3] Its insulin-mimetic effects are attributed to its ability to activate the insulin (B600854) receptor kinase (IRK), leading to the hyperphosphorylation and activation of the insulin receptor.[1][3][7]

Caption: PI3K/Akt signaling pathway demonstrating inhibition of PTEN by Bpv(phen).

Experimental Protocols

Preparation and Handling of Bpv(phen)

Due to its instability in solution, it is recommended to reconstitute Bpv(phen) immediately before use. For in vivo studies, stock solutions can be prepared, but they should be stored appropriately and used within a short timeframe. For instance, solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.

In Vitro Stock Solution Preparation:

-

To prepare a stock solution, dissolve Bpv(phen) in an appropriate solvent such as water or DMSO.[5]

-

For cell culture experiments, further dilutions should be made in the cell culture medium to achieve the desired final concentration.

In Vivo Formulation:

-

For intraperitoneal injections, Bpv(phen) can be dissolved in a vehicle such as PBS.[8]

-

If solubility is an issue, warming and sonication can be used to aid dissolution.[8]

In Vitro PTEN Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of Bpv(phen) on recombinant PTEN enzyme activity.

Materials:

-

Recombinant human PTEN enzyme

-

Assay Buffer (e.g., 100 mM Tris pH 8.0, 10 mM DTT, 100 mM NaCl)

-

PTEN substrate (e.g., DiC8-PIP3 or 3-O-methylfluorescein phosphate)

-

Bpv(phen) stock solution

-

96-well microplate

-

Malachite Green Phosphate (B84403) Detection Kit

Procedure:

-

Prepare serial dilutions of Bpv(phen) in the assay buffer to cover a range of concentrations (e.g., 1 nM to 10 µM).

-

In a 96-well plate, add the recombinant PTEN enzyme to each well.

-

Add the diluted Bpv(phen) solutions to the respective wells. Include a vehicle-only control.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the PTEN substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes, ensuring the reaction remains within the linear range.

-

Stop the reaction and measure the amount of free phosphate released using a Malachite Green Phosphate Detection Kit, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each Bpv(phen) concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]

Cell-Based Assay for PTEN Inhibition (Western Blotting for p-Akt)

This protocol assesses PTEN inhibition within a cellular context by measuring the phosphorylation of Akt, a downstream target.

Materials:

-

Cell line of interest (e.g., HeLa, H9c2)

-

Complete cell culture medium

-

Bpv(phen) stock solution

-

Ice-cold Phosphate Buffered Saline (PBS)

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of Bpv(phen) for a predetermined time (e.g., 30 minutes to 24.5 hours).[3][5] Include a vehicle-treated control group.

-

Cell Lysis: Place the culture dish on ice and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to the cells, scrape them, and transfer the lysate to a pre-chilled tube.

-

Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.

-

-

Data Analysis: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt to determine the extent of PTEN inhibition.[5]

Caption: Workflow for assessing Bpv(phen)-mediated PTEN inhibition via Western Blot.

Conclusion

Bpv(phen) is a powerful research tool for investigating the roles of PTEN and other PTPs in cellular signaling. Its well-characterized inhibitory effects on the PI3K/Akt pathway provide a valuable mechanism for studying a wide range of biological processes. This guide offers a foundational understanding and practical protocols to aid researchers in effectively utilizing Bpv(phen) in their experimental designs. As with any potent inhibitor, careful consideration of concentration, treatment duration, and potential off-target effects is crucial for obtaining robust and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. bpV(phen) A potent protein phosphotyrosine phosphatase inhibitor and insulin receptor kinase (IRK) activator. | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Early signaling events triggered by peroxovanadium [bpV(phen)] are insulin receptor kinase (IRK)-dependent: specificity of inhibition of IRK-associated protein tyrosine phosphatase(s) by bpV(phen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bpv(phen): A Potent PTP Inhibitor for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bpv(phen), or potassium bisperoxo(1,10-phenanthroline)oxovanadate(V), is a well-characterized organometallic compound widely utilized in biomedical research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), with particular selectivity for Phosphatase and Tensin Homolog (PTEN).[1] Its ability to modulate critical signaling pathways has established it as a valuable tool for investigating cellular processes such as insulin (B600854) signaling, cell growth, proliferation, apoptosis, and angiogenesis. This technical guide provides a comprehensive overview of the literature on Bpv(phen), focusing on its mechanism of action, quantitative data, experimental protocols, and its impact on key signaling cascades.

Core Mechanism of Action

Bpv(phen) primarily exerts its biological effects through the inhibition of PTPs. The vanadium core of the molecule acts as a phosphate (B84403) analog, enabling it to bind to the active sites of these enzymes.[2] It is a particularly potent inhibitor of PTEN, a crucial tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway.[1] By inhibiting PTEN, Bpv(phen) leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the downstream kinase Akt, a central node in cellular signaling.[1][3] While highly effective against PTEN, Bpv(phen) also exhibits inhibitory activity against other PTPs, such as PTP1B and PTP-β, though with lower potency.[4][5][6][7] Its insulin-mimetic properties are attributed to its ability to inhibit PTPs associated with the insulin receptor, leading to hyperphosphorylation and activation of the insulin receptor kinase (IRK).[4][8][9]

Data Presentation

Inhibitory Activity of Bpv(phen)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bpv(phen) against various protein tyrosine phosphatases, highlighting its potent and relatively selective inhibition of PTEN.

| Target Phosphatase | IC50 Value (nM) | References |

| PTEN | 38 | [4][5][6][7] |

| PTP-β | 343 | [4][5][6][7] |

| PTP-1B | 920 | [4][5][6][7] |

Cellular Effects of Bpv(phen)

This table outlines the concentrations of Bpv(phen) used in various cell-based assays and the observed downstream effects, demonstrating its utility in cellular studies.

| Cell Line | Bpv(phen) Concentration | Observed Effect | Reference |

| H9c2 cells | 5 µM | Increased apoptosis and decreased cell viability in hypoxia/reoxygenation-injured cells. | [4][5] |

| HeLa Cells | Increasing concentrations | Dose-dependent increase in p-AKT (Ser473) levels. | [10] |

| Human Umbilical Artery Endothelial Cells (hUAECs) | 1 µM | Significant increase in p-AKT. | [10] |

| BEAS-2B Cells | 1 µM | Significant increase in p-AKT. | [10] |

| DU147 Cells | 1 µM | Significant increase in p-AKT. | [10] |

| Primary Spinal Neurons | 100 nM | Significant increase in p-AKT over injury-only control. | [10] |

| PC12 cells | 1-3 µM | Intense ERK activation and enhanced cell survival. | [8] |

| PC12 cells | 10-100 µM | Strong and sustained JNK and p38 MAPK activation, leading to apoptosis. | [8] |

Signaling Pathways Modulated by Bpv(phen)

Bpv(phen) significantly impacts several critical intracellular signaling pathways, primarily due to its potent inhibition of PTEN.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3] PTEN acts as a crucial negative regulator of this pathway by dephosphorylating PIP3.[3] Bpv(phen) inhibits PTEN's phosphatase activity, leading to the accumulation of PIP3 at the plasma membrane.[1][3] This accumulation facilitates the recruitment and activation of Akt and its upstream kinase PDK1.[3] Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and growth.[3]

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another key regulator of cell proliferation, differentiation, and survival. The effect of Bpv(phen) on this pathway can be multifaceted and cell-type specific. Studies have shown that Bpv(phen) can induce the activation of ERK.[8][11] Interestingly, this activation can be independent of the upstream kinase MEK, suggesting that Bpv(phen) may inhibit a PTP that negatively regulates the MAPK pathway.[11][12] However, at higher concentrations, Bpv(phen) has been observed to activate stress-activated protein kinases (SAPKs) like JNK and p38, which are often associated with the induction of apoptosis.[8][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of Bpv(phen) in research. The following are protocols for key experiments commonly performed to assess the effects of Bpv(phen).

In Vitro PTEN Phosphatase Inhibition Assay

This assay is used to determine the IC50 value of Bpv(phen) against PTEN.

Materials:

-

Recombinant human PTEN enzyme

-

Bpv(phen) stock solution (e.g., in sterile water or DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) or a more specific lipid phosphatase substrate like DiC8-PIP3

-

Stop Solution (e.g., 1 M NaOH for pNPP)

-

96-well microplate

-

Microplate reader

-

Malachite Green Phosphate Detection Kit (for use with DiC8-PIP3)

Procedure:

-

Prepare Inhibitor Dilutions: Perform serial dilutions of the Bpv(phen) stock solution in the assay buffer to achieve a range of desired concentrations.

-

Enzyme Preparation: Dilute the recombinant PTEN to a working concentration in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the diluted Bpv(phen) solutions to the respective wells. Include control wells with buffer only (blank) and enzyme with no inhibitor (maximum activity).

-

Pre-incubation: Add the diluted enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the substrate (pNPP or DiC8-PIP3) to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Detection:

-

For pNPP: Add the stop solution and measure the absorbance at 405 nm.

-

For DiC8-PIP3: Stop the reaction and measure the released free phosphate using a Malachite Green Phosphate Detection Kit according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of inhibition for each Bpv(phen) concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the Bpv(phen) concentration and determine the IC50 value using non-linear regression analysis.[1][13]

Western Blot Analysis of Akt Phosphorylation

This protocol assesses the cellular activity of Bpv(phen) by measuring the phosphorylation of Akt, a key downstream target of PTEN.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Bpv(phen) stock solution

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer membrane (e.g., PVDF or nitrocellulose) and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against p-Akt (Ser473 or Thr308) and total Akt

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent and imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Bpv(phen) for the desired time. Include an untreated or vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to serve as a loading control.

-

Data Analysis: Quantify the band intensities. The ratio of p-Akt to total Akt is calculated to determine the effect of Bpv(phen).[1][10]

Cell Viability and Apoptosis Assays

These assays are used to evaluate the impact of Bpv(phen) on cell survival and to determine if it induces apoptosis.

Cell Viability (MTT/CCK-8 Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of Bpv(phen) concentrations for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is expressed as a percentage of the control.[4][14][15]

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining):

-

Treat cells with Bpv(phen) as described for the viability assay.

-

Harvest the cells (including any floating cells in the medium).

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Early signaling events triggered by peroxovanadium [bpV(phen)] are insulin receptor kinase (IRK)-dependent: specificity of inhibition of IRK-associated protein tyrosine phosphatase(s) by bpV(phen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. ijbs.com [ijbs.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bpv(phen): A Technical Guide to a Potent PTEN Inhibitor

For Researchers, Scientists, and Drug Development Professionals